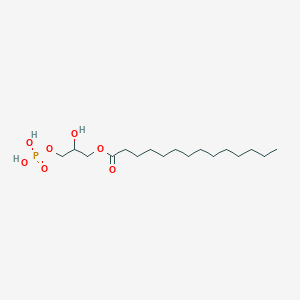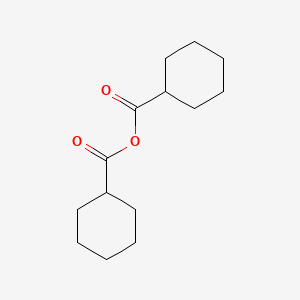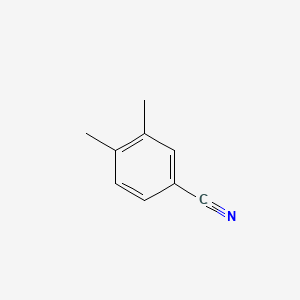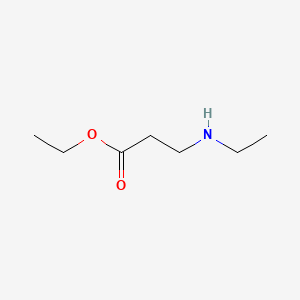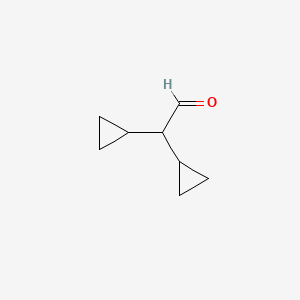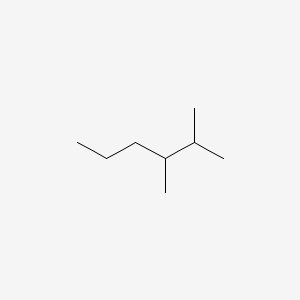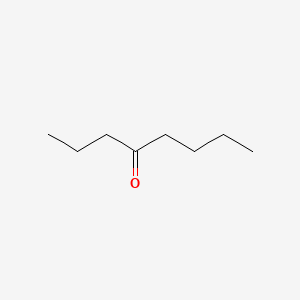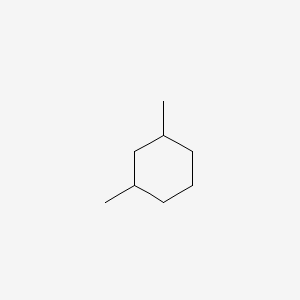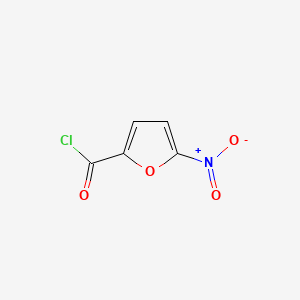
5-Nitro-2-furoyl chloride
Descripción general
Descripción
5-Nitro-2-furoyl chloride is a useful research compound. Its molecular formula is C5H2ClNO4 and its molecular weight is 175.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74620. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Solvolysis and Reaction Mechanisms
5-Nitro-2-furoyl chloride has been studied for its solvolysis rate constants in different solvents. These studies provide insights into the reaction mechanisms, such as bimolecular reactions, and help in understanding the solvent kinetic isotope effects. This research aids in the broader understanding of chemical reaction dynamics and solvent effects (Choi et al., 2012).
2. Synthesis of Mesoionic Compounds
Mesoionic compounds have been synthesized using this compound. These compounds exhibit biological activities and can potentially modulate antibiotic resistance in bacteria like Staphylococcus aureus. This represents a significant application in medicinal chemistry and pharmaceutical research (Oliveira et al., 2011).
3. Antimicrobial Activity
Some derivatives synthesized from this compound have shown antimicrobial activity against bacteria like S. pyogenes and S. aureus. This highlights its potential use in developing new antimicrobial agents (Roveri et al., 1982).
4. Pro-Drug Systems
Research has been conducted on the use of this compound derivatives as bioreductively activated pro-drug systems. This is particularly relevant in the context of cancer therapy, where such systems can be used to release therapeutic drugs selectively in hypoxic solid tumors (Berry et al., 1997).
5. Photodissociation Dynamics
The dynamics of bond fission in the photodissociation of 2-furoyl chloride, a related compound, has been studied using techniques like mass spectrometry. Understanding these dynamics is important in fields like photochemistry and environmental chemistry (Saha et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules to form new compounds.
Mode of Action
As a chemical reagent, it likely reacts with other substances in a specific manner to facilitate the synthesis of new compounds
Biochemical Pathways
As a reagent used in organic synthesis, it’s likely involved in various chemical reactions, but the downstream effects of these reactions would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Nitro-2-furoyl chloride’s action would largely depend on the specific reactions it’s used in. As a reagent in organic synthesis, it contributes to the formation of new compounds . The properties of these compounds would determine the ultimate effects of this compound’s action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated area away from sources of ignition . Direct contact with skin, eyes, and respiratory system should be avoided, and appropriate safety equipment should be used when handling this compound .
Propiedades
IUPAC Name |
5-nitrofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEFNFXYGGTROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179778 | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25084-14-4 | |
| Record name | 5-Nitro-2-furoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025084144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25084-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrofuroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 5-Nitro-2-furoyl chloride in scientific research?
A: this compound is primarily used as a reactive building block in organic synthesis. Researchers frequently employ it to introduce the 5-nitro-2-furan moiety into various molecular structures. This is particularly relevant in medicinal chemistry for developing new compounds with potential biological activity, especially antimicrobial agents. [, ]
Q2: How does the structure of this compound influence its reactivity?
A: The presence of the electron-withdrawing nitro group (-NO2) at the 5-position of the furan ring significantly enhances the reactivity of the acyl chloride group (-COCl) towards nucleophilic attack. This makes it a useful reagent for forming amide and ester bonds with various nucleophiles like amines and alcohols. [, ]
Q3: The provided research papers mention the synthesis of thiosemicarbazones using this compound. What is the significance of these compounds?
A: Thiosemicarbazones are a class of compounds known to exhibit a variety of biological activities, including antimicrobial and antitumor effects. By reacting this compound with thiosemicarbazides, researchers aim to combine the known biological activity of the 5-nitro-2-furan moiety with that of the thiosemicarbazone scaffold, potentially leading to compounds with enhanced or novel pharmacological properties. [, ]
Q4: One study investigated the solvolysis of this compound. What insights did this study provide about the compound's reactivity?
A: The study on the solvolysis of this compound in various solvents demonstrated that its reactivity is influenced by both the nucleophilicity and the ionizing power of the solvent. [] This information can be crucial for optimizing reaction conditions during the synthesis of more complex molecules using this compound as a starting material.
Q5: What are the potential applications of the mesoionic compounds synthesized using this compound in the context of drug resistance?
A: One study showcased the synthesis of mesoionic compounds utilizing this compound as a starting material. [] These compounds demonstrated a remarkable ability to enhance the effectiveness of existing antibiotics like tetracycline and erythromycin against resistant strains of Staphylococcus aureus. This finding highlights a promising avenue for combating antibiotic resistance, a growing global health concern.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


